FliQ protein FliQ protein
Brand Name: Vulcanchem
CAS No.: 147604-98-6
VCID: VC0234567
InChI:
SMILES:
Molecular Formula: C15H12O3
Molecular Weight: 0

FliQ protein

CAS No.: 147604-98-6

Cat. No.: VC0234567

Molecular Formula: C15H12O3

Molecular Weight: 0

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FliQ protein - 147604-98-6

Specification

CAS No. 147604-98-6
Molecular Formula C15H12O3
Molecular Weight 0

Introduction

Molecular Characteristics and Structure

Molecular Properties

FliQ is a relatively small protein with a molecular mass of approximately 9,592 Da in Salmonella typhimurium . This compact size belies its importance in flagellar assembly. The protein is characterized by its highly hydrophobic nature, which facilitates its integration into the bacterial membrane . When bacterial cells are fractionated, FliQ consistently segregates with the membrane fraction, confirming its classification as a membrane protein .

Structural Features

The FliQ protein possesses a predominantly hydrophobic sequence throughout its length, consistent with its membrane-associated function . Based on sequence analysis and structural predictions, FliQ is believed to adopt a specific membrane topology consisting of:

  • A short N-terminal sequence located in the cytoplasm

  • A transmembrane helix spanning the cell membrane

  • A relatively small periplasmic domain

  • A second transmembrane helix

  • A short C-terminal sequence returning to the cytoplasmic side

This topology allows FliQ to form part of the transmembrane channel through which flagellar proteins are exported during assembly.

Three-Dimensional Structure

Recent advances in computational structural biology have led to the development of a high-confidence model of the FliQ protein from Clostridium tetani E88 . This model, available in the Protein Data Bank (PDB) under the identifier AF_AFP0CF98F1, was generated using AlphaFold and demonstrates a very high confidence level with a global pLDDT score of 92.8 . The model provides valuable insights into the three-dimensional arrangement of FliQ, enhancing our understanding of how this protein might function within the context of the flagellar export apparatus.

Genetic Organization and Expression

Operon Structure

The fliQ gene exists within a well-organized flagellar gene cluster in most bacterial species. In Salmonella typhimurium, fliQ is located within the fliLMNOPQR operon, contiguous with fliO, fliP, and fliR genes . Studies in Caulobacter crescentus have demonstrated that fliQ and fliR form an operon transcribed from a single promoter preceding fliQ . The absence of a promoter between fliQ and fliR confirms this operon organization .

Promoter Characteristics

The promoter regions of flagellar operons, including the fliQR operon, exhibit distinctive characteristics. Unlike typical bacterial promoters recognized by standard sigma factors, the fliQR promoter contains highly conserved nucleotides concentrated in the region between -20 and -30, as well as in the -35 region . The -10 region, by contrast, is only weakly conserved .

Mutational analysis has demonstrated that these conserved nucleotide sequences are critical for promoter activity. Multiple base pair changes in the conserved -35, -20 to -30, and -10 regions severely reduce transcriptional activity of the fliQR promoter . Additionally, a 12-bp insertion at position -26 completely abolishes transcriptional activity . These findings underscore the specialized nature of flagellar gene regulation.

Functional Significance

Interaction with Other Flagellar Proteins

FliQ functions in concert with other membrane proteins, including FliO, FliP, and FliR, to form the core of the flagellar export apparatus . These proteins are thought to create a membrane-embedded channel complex through which flagellar components are exported during assembly . The close genetic organization of these genes (fliO, fliP, fliQ, and fliR) suggests a coordinated function, which is supported by their similar membrane localization and roles in flagellar biogenesis .

Evolutionary Conservation

Sequence Conservation

FliQ shows remarkable conservation across different bacterial species, indicating its evolutionary importance in flagellar systems. Comparative analysis between Salmonella typhimurium and Escherichia coli reveals that FliQ proteins share 94% sequence identity, one of the highest conservation levels among flagellar proteins . This high degree of sequence conservation suggests strong evolutionary pressure to maintain the structure and function of FliQ.

Table 1: Sequence Identity of Flagellar Proteins Between Salmonella typhimurium and Escherichia coli

ProteinSequence Identity (%)
FliQ94
FliR87
FliP91
FliO68

Structural Conservation

Beyond sequence conservation, the predicted structural features of FliQ appear to be conserved across species. The membrane topology, characterized by two transmembrane helices with intervening periplasmic domain, is consistently predicted across different bacterial FliQ proteins . This structural conservation further emphasizes the specificity of FliQ's role in flagellar assembly.

Experimental Studies and Findings

Identification and Characterization

The identification of FliQ as a distinct protein product was accomplished through various experimental approaches. In Salmonella typhimurium, FliQ was identified using both minicell expression systems and T7 promoter-controlled expression, followed by SDS-PAGE analysis to confirm the protein's identity and molecular weight . These experimental validations were essential for confirming the predicted properties of FliQ derived from genomic sequence analysis.

Mutational Analysis

Mutational studies have provided significant insights into FliQ function. In Caulobacter crescentus, an in-frame deletion of amino acids 23 to 72 in FliQ resulted in non-flagellated cells that exhibited impaired motility in soft agar plate assays . These mutant cells were unable to form normal flagella and showed defects in cell division, demonstrating the critical nature of FliQ for bacterial flagellar assembly and potentially for normal cellular processes .

The mutant phenotype could be complemented by providing a wild-type copy of the fliQR operon in trans, confirming that the observed defects were specifically due to the loss of functional FliQ . This complementation analysis further validated the essential role of FliQ in flagellar biogenesis.

Promoter Analysis

Detailed analysis of the fliQR promoter has revealed important aspects of flagellar gene regulation. Deletion analysis demonstrated that the region up to -59 relative to the transcriptional start site retained full promoter activity, while deletion to -27 sharply reduced activity . These findings helped define the minimum sequence necessary for proper temporal activation of fliQR transcription.

Additionally, point mutations within the conserved promoter regions have provided insights into the specific nucleotides critical for fliQR expression. A CC→AT change at positions -31 and -30 resulted in approximately two-fold increase in transcription, representing an "up mutation" that enhances promoter activity . This mutation affected nucleotides outside the highly conserved regions, suggesting complex regulatory mechanisms governing flagellar gene expression.

Comparative Analysis with Related Proteins

Relationship to Other Flagellar Export Proteins

FliQ functions as part of a complex that includes FliO, FliP, and FliR. While these proteins share functional similarities as components of the flagellar export apparatus, they differ significantly in size and structural features . FliQ is the smallest of these proteins, with a molecular mass of only 9,592 Da, compared to FliO (13,068 Da), FliP (26,755 Da), and FliR (28,933 Da) .

Despite these differences, all four proteins share the characteristic of being membrane-associated, with predominantly hydrophobic sequences . This common feature aligns with their proposed function as components of a membrane-embedded export channel.

Comparison with Type III Secretion System Components

The flagellar export apparatus, including FliQ, shows notable similarities to bacterial type III secretion systems (T3SS) used for the export of virulence factors . This relationship suggests an evolutionary connection between these two protein export mechanisms. The conservation of FliQ-like components across these systems highlights the fundamental importance of these proteins in bacterial protein translocation processes.

Table 2: Structural Features of FliQ and Related Flagellar Export Proteins

ProteinMolecular Mass (Da)Number of Transmembrane HelicesMajor Domains
FliQ9,5922Short N-terminal cytoplasmic, small periplasmic, short C-terminal cytoplasmic
FliO13,0681N-terminal periplasmic, C-terminal cytoplasmic
FliP26,7552-4Signal peptide, large periplasmic
FliR28,933MultipleN-terminal cytoplasmic, multiple transmembrane

Future Research Directions

Structural Studies

While computational models have provided valuable insights into the three-dimensional structure of FliQ , high-resolution experimental structures (such as those determined by X-ray crystallography or cryo-electron microscopy) would significantly enhance our understanding of how FliQ functions within the flagellar export apparatus. Such structural information could reveal the precise mechanisms by which FliQ participates in protein export and interacts with other components of the export machinery.

Protein-Protein Interactions

Further research into the specific interactions between FliQ and other flagellar proteins would provide deeper insights into the assembly and function of the flagellar export apparatus. Techniques such as cross-linking studies, co-immunoprecipitation, and two-hybrid analyses could help identify the protein partners that directly interact with FliQ during flagellar assembly.

Regulatory Mechanisms

While the basic features of fliQ gene regulation have been explored, more detailed investigations into how FliQ expression is coordinated with other flagellar components would enhance our understanding of the temporal aspects of flagellar assembly. Studies of regulatory proteins that interact with the fliQR promoter could reveal the mechanisms controlling the precise timing of FliQ production during flagellar biogenesis.

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